![molecular formula C14H23NO3 B262237 N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B262237.png)
N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide, also known as BOC-4-oxo, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to a class of compounds known as spirocyclic lactams, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. For example, this compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression and cell growth. It has also been shown to inhibit the activation of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the cell type and experimental conditions. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which is thought to contribute to its antitumor activity. It has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its antiviral and antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide for lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. Another advantage is its broad range of biological activities, which makes it a useful tool for studying various cellular processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experimental systems.
Orientations Futures
There are several future directions for research on N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide. One area of interest is its potential use as a therapeutic agent for cancer and viral infections. Another area of interest is its potential use as a tool for studying cellular processes involved in cell growth and proliferation. Finally, further studies are needed to better understand the mechanism of action of this compound and to identify potential side effects and toxicity issues.
Méthodes De Synthèse
The synthesis of N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide involves the reaction of sec-butylamine with 4-oxo-1,3-dioxaspiro[4.5]decane-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with BOC anhydride to form the final compound, this compound. The overall yield of this synthesis method is reported to be around 60%.
Applications De Recherche Scientifique
N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. In particular, this compound has been shown to inhibit the growth of several types of cancer cells, including prostate, breast, and lung cancer cells. It has also been shown to inhibit the replication of several types of viruses, including HIV, herpes simplex virus, and hepatitis B virus.
Propriétés
Formule moléculaire |
C14H23NO3 |
|---|---|
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
N-butan-2-yl-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide |
InChI |
InChI=1S/C14H23NO3/c1-3-10(2)15-13(17)11-9-12(16)18-14(11)7-5-4-6-8-14/h10-11H,3-9H2,1-2H3,(H,15,17) |
Clé InChI |
RFWIMYBVPSDZCV-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1CC(=O)OC12CCCCC2 |
SMILES canonique |
CCC(C)NC(=O)C1CC(=O)OC12CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B262155.png)
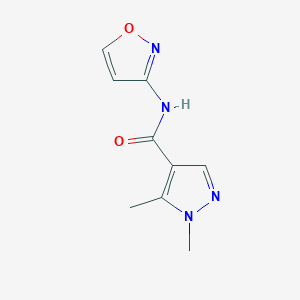
![2-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B262158.png)

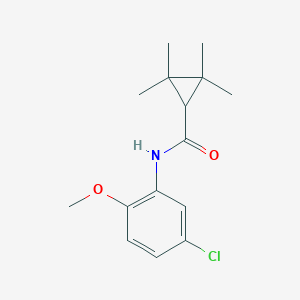
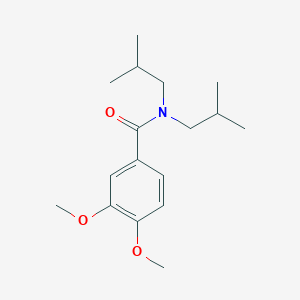
![2-[(Cyclohexylmethyl)amino]-1-phenylethanol](/img/structure/B262169.png)
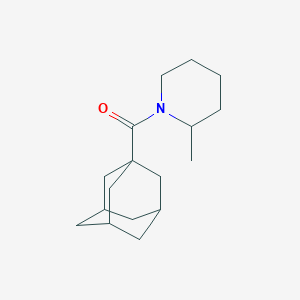
![N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide](/img/structure/B262171.png)


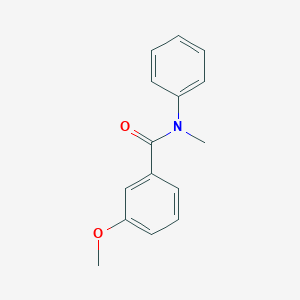
![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one](/img/structure/B262176.png)
![N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide](/img/structure/B262177.png)